Cas no 395-11-9 (4-Fluoro-3'-iodobenzophenone)
4-Fluoro-3'-iodobenzophenone Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluoro-3'-iodobenzophenone
- 4'-Fluor-3-jod-benzophenon
- 4'-fluoro-3-iodo-benzophenone
- AG-F-39643
- CTK4I1452
- KB-191439
- MFCD02260397
- AKOS009338095
- (4-Fluorophenyl)(3-iodophenyl)methanone
- 395-11-9
- (4-fluorophenyl)-(3-iodophenyl)methanone
- DTXSID40641517
-
- MDL: MFCD02260397
- Inchi: 1S/C13H8FIO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H
- InChI Key: ORZADNMJQJUFBJ-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(=C1)C(C1C=CC(=CC=1)F)=O
Computed Properties
- Exact Mass: 325.95994
- Monoisotopic Mass: 325.96039g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
4-Fluoro-3'-iodobenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 201650-1g |
4-Fluoro-3'-iodobenzophenone |
395-11-9 | 97% | 1g |
£270.00 | 2022-03-01 | |
| Fluorochem | 201650-2g |
4-Fluoro-3'-iodobenzophenone |
395-11-9 | 97% | 2g |
£412.00 | 2022-03-01 | |
| Fluorochem | 201650-5g |
4-Fluoro-3'-iodobenzophenone |
395-11-9 | 97% | 5g |
£838.00 | 2022-03-01 | |
| A2B Chem LLC | AF71345-1g |
4-Fluoro-3'-iodobenzophenone |
395-11-9 | 97% | 1g |
$345.00 | 2024-04-20 | |
| A2B Chem LLC | AF71345-2g |
4-Fluoro-3'-iodobenzophenone |
395-11-9 | 97% | 2g |
$502.00 | 2024-04-20 | |
| A2B Chem LLC | AF71345-5g |
4-Fluoro-3'-iodobenzophenone |
395-11-9 | 97% | 5g |
$975.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781126-1g |
4-Fluoro-3'-iodobenzophenone |
395-11-9 | 98% | 1g |
¥8415.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781126-5g |
4-Fluoro-3'-iodobenzophenone |
395-11-9 | 98% | 5g |
¥26118.00 | 2024-05-15 | |
| Crysdot LLC | CD12075614-5g |
4-Fluoro-3'-iodobenzophenone |
395-11-9 | 95+% | 5g |
$688 | 2024-07-24 |
4-Fluoro-3'-iodobenzophenone Related Literature
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 4-Fluoro-3'-iodobenzophenone
4-Fluoro-3'-iodobenzophenone: A Comprehensive Overview
4-Fluoro-3'-iodobenzophenone, also known by its CAS number 395-11-9, is a highly specialized aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which features a benzophenone backbone with fluorine and iodine substituents at specific positions. The presence of these halogens imparts distinct electronic and steric properties to the molecule, making it a valuable tool in various research and industrial applications.
The synthesis of 4-fluoro-3'-iodobenzophenone typically involves a multi-step process that includes nucleophilic aromatic substitution, Friedel-Crafts acylation, and halogenation reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. For instance, the use of palladium-catalyzed cross-coupling reactions has become a cornerstone in constructing such complex aromatic systems with high precision.
One of the most notable applications of 4-fluoro-3'-iodobenzophenone is in drug discovery. The compound serves as a versatile building block for constructing bioactive molecules with potential therapeutic applications. Its ability to act as a scaffold for attaching various functional groups has been exploited in the development of anti-inflammatory agents, antiviral drugs, and anticancer therapies. For example, researchers have reported that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways.
In the realm of materials science, 4-fluoro-3'-iodobenzophenone has been utilized as a precursor for the synthesis of advanced organic materials, such as light-emitting polymers and semiconducting thin films. The electronic properties of this compound make it an ideal candidate for applications in optoelectronics. Recent studies have demonstrated that incorporating this compound into polymer blends can significantly enhance their charge transport properties, paving the way for next-generation electronic devices.
The physical properties of 4-fluoro-3'-iodobenzophenone are also worth mentioning. It exists as a crystalline solid at room temperature with a melting point of approximately 220°C. The compound is sparingly soluble in common organic solvents but exhibits enhanced solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). These properties make it suitable for use in various solution-based chemical reactions.
From an environmental standpoint, the handling and disposal of 4-fluoro-3'-iodobenzophenone must adhere to standard laboratory safety protocols. While it is not classified as a hazardous material under most regulations, proper precautions should be taken to minimize exposure during synthesis and manipulation. Researchers are encouraged to consult Material Safety Data Sheets (MSDS) for detailed safety information.
In conclusion, 4-fluoro-3'-iodobenzophenone, CAS number 395-11-9, stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthetic methodologies and material science applications, underscores its importance in contemporary research. As ongoing studies continue to uncover new potential uses for this compound, its role in driving innovation across various industries is expected to grow significantly.
395-11-9 (4-Fluoro-3'-iodobenzophenone) Related Products
- 141763-55-5((4-fluorophenyl)(4-iodophenyl)methanone)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)